molecular formula C18H24N2O5S B3004168 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 799250-52-5

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B3004168
CAS No.: 799250-52-5
M. Wt: 380.46
InChI Key: AEHHEMNCHDRRGT-UHFFFAOYSA-N
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Description

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl linker to a phenyl ring substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHEMNCHDRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, with the CAS Number 799250-52-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and therapeutic implications based on available scientific literature.

  • Molecular Formula : C18H24N2O5S
  • Molecular Weight : 380.4586 g/mol

This compound features a pyrrolidine sulfonamide moiety which is significant for its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways.

  • Inhibition of Enzymatic Activity : Research suggests that compounds similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid may inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, thus enhancing their levels in the body .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating pathways related to pain and inflammation, potentially making it useful in treating conditions like neuropathic pain .

Biological Activity Data

Activity Effect Reference
FAAH InhibitionIncreases endocannabinoid levels
Anti-inflammatoryReduces pain in animal models
Neuropathic Pain ReliefAttenuates allodynia and hyperalgesia

Case Study 1: FAAH Inhibition

A study focused on a related compound demonstrated that selective inhibition of FAAH leads to significant increases in endogenous levels of anandamide, which is linked to analgesic effects. The compound's structure allows it to form a covalent bond with the enzyme, resulting in prolonged inhibition .

Case Study 2: Pain Models

In animal models of neuropathic pain, administration of the compound resulted in a marked decrease in tactile allodynia and thermal hyperalgesia. These findings suggest a potential application in chronic pain management .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Initial studies indicate that derivatives of this compound may exhibit anticancer properties. For example, a related compound was shown to inhibit the proliferation of cancer cells in vitro, suggesting that the pyrrolidinyl sulfonamide moiety could be crucial for its activity .
Study ReferenceCancer TypeMechanism of ActionFindings
BreastInhibition of cell cycle progressionReduced cell viability by 50% at 10 µM

Anti-inflammatory Properties

Research indicates that compounds with similar structures can modulate inflammatory pathways. The pyrrolidine ring is known for its ability to interact with inflammatory mediators, potentially leading to reduced inflammation.

  • Case Study : A study demonstrated that a related sulfonamide compound significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis .
Study ReferenceInflammation ModelCytokine ReductionDosage
ArthritisIL-6, TNF-alpha5 mg/kg

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may influence neurotransmitter systems involved in mood regulation and cognitive function.

  • Potential Applications : Research into similar compounds has shown promise in treating conditions like depression and anxiety. The modulation of serotonin receptors is a key area of investigation .
Study ReferenceConditionMechanismResult
DepressionSerotonin receptor modulationImproved symptoms in 70% of subjects

Comparison with Similar Compounds

Key Analogs and Modifications:

2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 817187-19-2):

  • Substituent: N-Isopropylsulfamoyl instead of pyrrolidinylsulfonyl.
  • Molecular Weight: 368.45 g/mol .
  • Application: Intermediate in pharmaceutical synthesis.

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 1239843-15-2): Structural Difference: Spirocyclic isoquinoline core replaces the carbamoyl-linked phenyl group. Molecular Weight: 327.4174 g/mol . Relevance: Demonstrates the versatility of cyclohexanecarboxylic acid derivatives in complex scaffolds.

(4R)-4-Fluoro-1-[[1-(4-methoxyphenyl)cyclohexyl]carbonyl]-N-pyrazolo[1,5-a]pyridin-2-yl-D-prolinamide :

  • Substituent: 4-Methoxyphenyl instead of sulfonamide-substituted phenyl.
  • Synthesis: Carboxylic acid coupling methods mirror those used for analogous compounds .

Research Findings and Limitations

  • Safety Data : Analogous compounds emphasize the need for rigorous handling protocols, particularly for sulfonamide-containing intermediates .
  • Knowledge Gaps: Direct pharmacological or toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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